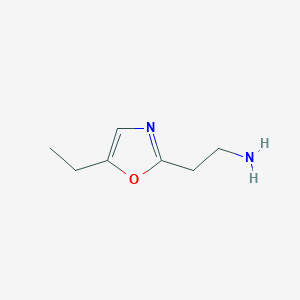
1-bromo-4-(1-methoxyethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-(1-methoxyethenyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxyethene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-bromo-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . Another method involves the bromination of phenylacetic acid followed by esterification and subsequent methoxylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-bromo-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-bromo-4-(1-methoxyethenyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
1-bromo-4-(1-methoxyethenyl)benzene can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but lacks the methoxyethene group, leading to different reactivity and applications.
4-Bromophenylsulfonyl derivatives: These compounds have a sulfonyl group instead of a methoxyethene group, resulting in different chemical and biological properties.
Thiazole derivatives: These compounds contain a thiazole ring and exhibit diverse biological activities, making them distinct from this compound.
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
1-bromo-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
FYJFFDDXEGFRLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B8659472.png)

![Methyl 2-[(ethoxycarbonyl)amino]-4-nitrobenzoate](/img/structure/B8659490.png)






![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)




